Z-Glu-otbu dcha

Description

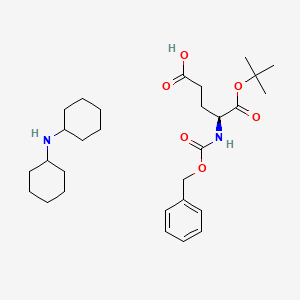

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(4S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQMGEMMYVJQOK-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Z-Glu-otbu dcha" chemical properties and structure

An In-Depth Technical Guide to Z-Glu(OtBu)-OH·DCHA: Properties, Structure, and Strategic Application in Peptide Synthesis

Introduction

N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Z-Glu(OtBu)-OH·DCHA, is a pivotal amino acid derivative employed in the intricate field of peptide synthesis. Its unique trifecta of protecting groups—the benzyloxycarbonyl (Z) group at the α-amine, the tert-butyl (OtBu) ester at the γ-carboxyl side chain, and the dicyclohexylamine (DCHA) counter-ion for the α-carboxyl group—renders it a stable, crystalline solid that is highly valued for specific synthetic strategies.[1][2] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive analysis of its chemical properties, structure, and strategic deployment in both solution-phase and solid-phase peptide synthesis (SPPS). We will delve into the causality behind its design, provide actionable experimental protocols, and position its utility within the broader context of modern peptide chemistry.

Section 1: Core Chemical Identity and Physicochemical Properties

Z-Glu(OtBu)-OH·DCHA is a compound that ensures the glutamic acid residue is incorporated into a growing peptide chain with its reactive functional groups temporarily masked to prevent unwanted side reactions.[][4] The dicyclohexylammonium salt form significantly enhances its stability, crystallinity, and ease of handling compared to the free acid, which can be an oil or a less stable solid.[1][5]

Key Synonyms:

-

Z-L-Glu-OtBu·DCHA[1]

-

Cbz-Glu(OtBu)-OH DCHA[6]

-

N-Carbobenzyloxy-L-glutamic acid gamma-tert-butyl ester dicyclohexylamine salt[6][7]

The structural identity is a salt complex formed between the protected glutamic acid derivative and the organic base, dicyclohexylamine.[8]

Table 1: Physicochemical Properties of Z-Glu(OtBu)-OH·DCHA

| Property | Value | Source(s) |

| CAS Number | 34897-61-5 | [1][6][9] |

| Molecular Formula | C₁₇H₂₃NO₆ · C₁₂H₂₃N (C₂₉H₄₆N₂O₆) | [1][6][8] |

| Molecular Weight | 518.7 g/mol | [1][8] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 147-152 °C | [1] |

| Optical Rotation | [α]²⁰/D = -14 ± 2º (c=1% in Methanol) | [1] |

| Storage Conditions | 0-8 °C, dry environment | [1] |

Section 2: The Strategic Role of Component Moieties

The efficacy of Z-Glu(OtBu)-OH·DCHA in peptide synthesis is a direct result of the interplay between its three key chemical components. The choice of these specific groups is deliberate, enabling a high degree of control over the synthetic process.

The Z (Benzyloxycarbonyl) Group: N-α Protection

The Z-group, or Carbobenzyloxy (Cbz) group, is one of the classical and most established urethane-type protecting groups for amines.[10]

-

Expertise & Rationale: Its primary advantage is its remarkable stability under a wide range of conditions, including the acidic and basic treatments used for removing other protecting groups like Boc and Fmoc, respectively.[][10] This stability minimizes the risk of premature N-terminal deprotection during coupling steps. The Z-group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst), which cleaves the benzylic C-O bond.[][11] This deprotection method is orthogonal to the acid-labile and base-labile groups common in peptide chemistry.

The OtBu (tert-Butyl Ester) Group: Side-Chain Protection

The glutamic acid side chain possesses a carboxylic acid that must be protected to prevent it from reacting with activated amino acids during peptide bond formation.

-

Expertise & Rationale: The tert-butyl ester is an ideal choice for this role, particularly in strategies that utilize acid-labile protecting groups. It is completely stable to the basic conditions used for Fmoc group removal and the hydrogenolysis conditions used for Z-group removal.[10][12] The OtBu group is efficiently cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA), typically during the final step of cleaving the completed peptide from the solid support.[][13]

The DCHA (Dicyclohexylamine) Salt: Enhancing Stability and Handling

The free acid form of Z-Glu(OtBu)-OH can be difficult to handle and purify.

-

Expertise & Rationale: Dicyclohexylamine is a strong, organic secondary amine that acts as a base to form a stable, crystalline, and easily weighable salt with the free α-carboxyl group.[2][5] This salt formation is a practical technique to improve the shelf-life and handling characteristics of the amino acid derivative. Before the amino acid can be activated for coupling, this ionic bond must be broken to liberate the free carboxylic acid, a crucial pre-activation step in any synthesis protocol.

Diagram: Orthogonal Deprotection Strategies

Below is a diagram illustrating the selective removal of the Z and OtBu protecting groups, a core principle of its strategic use.

Caption: Orthogonal deprotection of Z and OtBu groups from a glutamic acid residue.

Section 3: Application in Peptide Synthesis Workflow

Z-Glu(OtBu)-OH·DCHA is a versatile reagent suitable for both solution-phase synthesis, especially for creating protected peptide fragments, and for traditional Boc-based solid-phase peptide synthesis (SPPS).[11][14] The following protocols are fundamental to its use.

Protocol: Liberation of the Free Acid from DCHA Salt

This protocol is a self-validating system; successful liberation of the free acid is a prerequisite for an efficient coupling reaction. Failure to completely remove the DCHA will result in a significantly lower yield.

Methodology:

-

Dissolution: Dissolve the Z-Glu(OtBu)-OH·DCHA salt in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it with a 5-10% aqueous solution of citric acid or a dilute (0.5 N) solution of hydrochloric acid (HCl). Perform this wash 2-3 times. The acidic aqueous layer protonates the DCHA, forming a water-soluble dicyclohexylammonium salt, which partitions into the aqueous phase.

-

Water Wash: Wash the organic layer with deionized water or brine to remove any residual acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to yield the free acid, Z-Glu(OtBu)-OH, often as a viscous oil or solid.

-

Validation: The resulting product can be used immediately or confirmed by techniques like TLC or NMR to ensure the absence of DCHA.

Protocol: Standard Peptide Coupling Reaction

This workflow describes the activation and coupling of the liberated Z-Glu(OtBu)-OH to a resin-bound peptide with a free N-terminal amine (H₂N-Peptide-Resin).

Methodology:

-

Resin Preparation: Swell the peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Activation: In a separate vessel, dissolve the freshly prepared Z-Glu(OtBu)-OH (typically 1.5-3 equivalents relative to the resin's amino groups) in DMF. Add a coupling agent (e.g., HBTU, HATU, or HCTU; 1.5-3 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA; 2-4 eq.). Allow the mixture to pre-activate for 5-10 minutes.

-

Rationale: Coupling reagents convert the carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation. DIPEA neutralizes the acid formed and maintains a basic pH required for the reaction.[13]

-

-

Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) on a small sample of resin beads to confirm the complete consumption of free amines. A negative test indicates a successful coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and thoroughly wash the resin with DMF, followed by DCM, to remove any excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Diagram: Peptide Coupling Workflow

This diagram visualizes the critical steps from the stable salt to the formation of a new peptide bond.

Caption: Key workflow for utilizing Z-Glu(OtBu)-OH·DCHA in peptide synthesis.

Section 4: Strategic Considerations and Comparative Analysis

While the Fmoc/tBu strategy is the dominant methodology in modern SPPS, the Z/Bzl (or Z/tBu) approach retains significant value in specific contexts.[11][13]

Advantages of Z-Glu(OtBu)-OH·DCHA:

-

Solution-Phase Synthesis: The Z-group is highly advantageous for solution-phase fragment condensation, where protected peptide segments are synthesized and then ligated. Its high stability prevents unwanted N-terminal deprotection during complex manipulations.

-

Orthogonality: The hydrogenolysis condition for Z-group removal is exceptionally mild and orthogonal to most other protecting groups, preserving sensitive functionalities elsewhere in the molecule.[][10]

-

Reduced Racemization: The urethane-based Z-group is known to suppress racemization during the activation step, a critical factor for maintaining stereochemical integrity.[10]

Disadvantages and Modern Alternatives:

-

Harsh Deprotection: In cases where hydrogenolysis is not feasible (e.g., due to the presence of sulfur-containing residues like methionine or cysteine, which poison the catalyst), the alternative removal methods for the Z-group can be harsh.

-

SPPS Incompatibility: Catalytic hydrogenation is not readily compatible with standard automated SPPS flow-through systems.

-

The Modern Standard: For most routine SPPS applications, Fmoc-Glu(OtBu)-OH is the preferred reagent.[13][15] The Fmoc group is removed under very mild basic conditions (typically with piperidine in DMF), which is highly efficient, rapid, and perfectly suited for automated synthesis cycles.[][10]

Conclusion

Z-Glu(OtBu)-OH·DCHA is a robust and highly effective protected amino acid derivative with a defined role in peptide chemistry. Its salt form provides excellent stability and handling, while its orthogonal protecting groups—the hydrogenation-labile Z-group and the acid-labile OtBu group—offer a unique level of synthetic control. Although largely succeeded by Fmoc-based derivatives for routine automated SPPS, Z-Glu(OtBu)-OH·DCHA remains an indispensable tool for specialized applications, particularly in solution-phase fragment strategies and complex molecule synthesis where its specific chemical properties provide a distinct advantage. A thorough understanding of its structure, the function of each moiety, and the requisite protocols is essential for its successful implementation in advanced chemical research and drug development.

References

- Z-Glu(OtBu)-OH DCHA [34897-61-5]. Aapptec Peptides. [Link]

- Z-Glu(otbu)-OH dcha | C29H46N2O6.

- Z-GLU(OTBU)-OH DCHA | CAS#:3967-21-3. Chemsrc. [Link]

- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

- Z-Glu(OtBu)-OH·DCHA. Taiheweye. [Link]

- Synthesis of Z-Glu(OtBu)-Asn-OtBu. PrepChem.com. [Link]

- Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

- Boc-Glu(OtBu)-OH [13726-84-6]. Aapptec Peptides. [Link]

- Z-D-Glu(OtBu)-OH [51644-83-8]. Aapptec Peptides. [Link]

- Fmoc-Glu(OtBu)-OH | C24H27NO6.

- N-Benzyloxycarbonyl-D-glutamic-acid 5-tert-butyl ester, 98%, Thermo Scientific Chemicals. Fisher Scientific Canada. [Link]

- Chemical Properties and Uses of Dicyclohexylamine. Shenyang East Chemical Science-Tech Co.,Ltd. [Link]

- DICYCLOHEXYLAMINE.

- Dicyclohexylamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. atamankimya.com [atamankimya.com]

- 4. biosynth.com [biosynth.com]

- 5. Chemical Properties and Uses of Dicyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. peptide.com [peptide.com]

- 7. 3967-21-3 CAS MSDS (Z-GLU(OTBU)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Z-Glu(otbu)-OH dcha | C29H46N2O6 | CID 45049744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Z-GLU-OTBU DCHA - Safety Data Sheet [chemicalbook.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Z-Glu-OtBu DCHA

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the storage and stability of N-α-Cbz-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt (Z-Glu-OtBu DCHA). Adherence to these guidelines is critical for ensuring the chemical integrity, purity, and performance of this key protected amino acid in peptide synthesis.

Introduction: The Critical Role of Material Integrity in Peptide Synthesis

This compound is a vital building block in the synthesis of complex peptides.[][2] Its trifunctional nature, featuring an amine protected by a benzyloxycarbonyl (Z or Cbz) group, a side-chain carboxylic acid protected as a tert-butyl (OtBu) ester, and a free α-carboxylic acid masked as a dicyclohexylamine (DCHA) salt, necessitates precise handling to ensure its integrity. The stability of each of these functional groups is paramount, as premature deprotection or degradation can lead to failed couplings, the introduction of impurities, and compromised purity of the final peptide product. This document outlines the chemical rationale behind optimal storage conditions and provides actionable protocols for stability assessment.

Chemical Profile and Inherent Stability Factors

To establish effective handling protocols, one must first understand the molecule's structure and the lability of its protecting groups.

-

N-α-Benzyloxycarbonyl (Cbz/Z) Group: The Cbz group is a robust protecting group, stable to the mildly acidic and basic conditions often encountered in peptide synthesis.[3] However, it is susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid) and, most notably, through catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5][6] Its stability profile makes it orthogonal to base-labile Fmoc and highly acid-labile Boc groups.[3]

-

γ-tert-Butyl (OtBu) Ester: The tert-butyl ester is employed to protect the side-chain carboxylic acid. This group is highly sensitive to acidic conditions, which cause its cleavage via a carbocation mechanism.[7] It is generally stable to basic conditions and hydrogenolysis. The acid lability of the OtBu group is a critical consideration, as inadvertent exposure to acidic environments can lead to undesired side-chain deprotection.

-

Dicyclohexylamine (DCHA) Salt: The DCHA salt serves to protect the α-carboxylic acid, enhancing the compound's crystallinity and shelf-life as a solid. This ionic interaction is reversible, and the DCHA can be removed during a standard acidic workup in preparation for peptide coupling.

The combination of these groups dictates the compound's overall stability. The primary risks during storage are the acid-catalyzed hydrolysis of the tert-butyl ester and, to a lesser extent, the degradation of the Cbz group. The DCHA salt provides a non-covalent layer of protection that contributes to the compound's solid-state stability.

Recommended Storage and Handling Protocols

Based on the chemical profile, the following guidelines are recommended to maximize the shelf-life and preserve the purity of this compound.

Table 1: Storage Condition Guidelines

| Condition | Temperature | Atmosphere | Light Conditions | Rationale |

| Long-Term Storage | -20°C ± 5°C | Inert Gas (Argon or Nitrogen), Tightly Sealed | Protect from Light (Amber Vial) | Minimizes thermal degradation pathways and slows residual hydrolytic activity. Inert atmosphere prevents slow oxidation. |

| Short-Term Storage | 2-8°C | Desiccated, Tightly Sealed | Protect from Light | Suitable for material that will be used within a few weeks. Desiccation is critical to prevent water absorption. |

| In-Use (On the Bench) | Room Temperature | Desiccator | Protect from Light | Minimize time at room temperature. Use a desiccator to protect the hygroscopic powder from atmospheric moisture. |

Handling Best Practices:

-

Equilibration: Before opening, always allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can initiate hydrolysis.

-

Inert Atmosphere: When dispensing the material, do so in a controlled environment, preferably under a stream of dry nitrogen or argon.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially acidic residues.

-

Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing. For added protection, seal the container with paraffin film.

Key Degradation Pathways and Their Mitigation

Understanding the potential chemical reactions that can compromise the integrity of this compound is essential for troubleshooting and prevention.

Caption: Primary degradation pathways for this compound.

-

Hydrolysis of the γ-tert-Butyl Ester: This is the most significant non-photolytic degradation risk during storage. It is catalyzed by acids and requires the presence of water. The product is the corresponding γ-carboxylic acid, an impurity that can interfere with subsequent peptide couplings.

-

Loss of the DCHA Salt: While not a degradation in the traditional sense, premature loss of the DCHA salt exposes the free α-carboxylic acid. This is typically done intentionally during a pre-coupling workup but can occur if the material is exposed to acidic conditions.

-

Mitigation: Store in a neutral environment, away from acidic compounds.

-

Experimental Workflow for Stability Assessment

To empirically determine the stability of a specific lot of this compound or to establish a re-test date, a formal stability study is required. The most effective method for this is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its potential degradants.

Caption: Workflow for a formal stability study of this compound.

Protocol: HPLC Purity and Stability Indicating Method

This method is designed to separate the parent compound from its primary potential degradant, Z-Glu-OH DCHA.

-

Instrumentation & Columns:

-

HPLC system with a UV detector (detection at 214 nm and 254 nm).

-

Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

-

Reagents & Mobile Phase:

-

Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Sample Diluent: 50:50 Acetonitrile:Water.

-

-

Chromatographic Conditions:

Table 2: HPLC Gradient Conditions

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 25.0 | 80 |

| 25.1 | 95 |

| 27.0 | 95 |

| 27.1 | 20 |

| 30.0 | 20 |

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

-

Vortex to ensure complete dissolution.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Monitor for the appearance of new peaks or the growth of existing impurity peaks over the time course of the stability study. The primary degradant (hydrolyzed ester) is expected to have a shorter retention time than the parent compound.

-

Conclusion and Best Practices Summary

The chemical integrity of this compound is contingent upon meticulous storage and handling. The compound is generally stable when stored as a solid under recommended conditions.[8][10] The primary vulnerability is the acid-catalyzed hydrolysis of the γ-tert-butyl ester, a reaction exacerbated by the presence of moisture.

Key Takeaways for End-Users:

-

Store Cold and Dry: The cornerstone of stability is storage at -20°C under a dry, inert atmosphere.[11]

-

Prevent Condensation: Always allow the container to warm to room temperature before opening.

-

Assume Hygroscopicity: Handle the solid material in a manner that minimizes its exposure to atmospheric moisture.

-

Verify Purity: For critical applications, verify the purity of the material by HPLC before use, especially if the material has been stored for an extended period or if storage conditions have been compromised.

By implementing these scientifically-grounded guidelines, researchers and developers can ensure the reliability and consistency of this compound, contributing to the successful synthesis of high-quality peptide products.

References

- Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

- Google Patents. Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.

- American Chemical Society. Selective Cleavage of Cbz-Protected Amines. Org. Lett. 2001, 3, 15, 2409–2411.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- PubMed. Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Adv Exp Med Biol. 2009;611:115-6.

- AAPPTec, LLC. MSDS - Safety Data Sheet for Z-Glu(OtBu)-OH.

- AAPPTec, LLC. Safety Data Sheet for Fmoc-Glu(OtBu)-OH.

- ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. J. Org. Chem. 2004, 69, 18, 6131–6134.

- ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. 2021, 4, 3, 1165–1174.

- Chemistry LibreTexts. Peptide Synthesis.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 45049744, Z-Glu(otbu)-OH dcha.

- PubMed Central. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ. 2021; 9: e11123.

- Chemsrc. Z-GLU(OTBU)-OH DCHA | CAS#:3967-21-3.

- Aapptec Peptides. Z-Glu(OtBu)-OH DCHA [34897-61-5].

- Aapptec Peptides. Z-Glu-OtBu [5891-45-2].

- Google Patents. CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

- Google Patents. Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

- Google Patents. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.

- PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. 2022 Sep; 27(18): 5849.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Page loading... [guidechem.com]

- 11. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

A Senior Application Scientist's Guide to the Z-Protecting Group in Peptide Synthesis

Introduction: The Cornerstone of Modern Peptide Chemistry

In the landscape of multistep organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1] Within the specialized domain of peptide synthesis, where molecules are constructed from polyfunctional amino acid building blocks, this principle is not just important—it is foundational.[2][3] The challenge lies in directing the formation of a specific peptide bond between the carboxyl group of one amino acid and the amino group of another, while preventing unwanted side reactions at other reactive sites.[4]

This necessity was elegantly solved in the 1930s by Max Bergmann and Leonidas Zervas with the introduction of the benzyloxycarbonyl (Cbz or Z) group.[5][6] This pioneering work can be regarded as a dominant milestone in peptide chemistry, establishing the first truly useful urethane-type protecting group.[7] The Z-group provided a robust yet cleavable shield for the α-amino group, enabling the controlled, stepwise assembly of peptides for the first time.[5][6] Its advantages are numerous: it is easily introduced, the resulting Z-amino acids are often stable, crystalline solids that are easy to handle, and it effectively suppresses the nucleophilicity of the amine, preventing both polymerization and racemization during coupling reactions.[8][9]

This guide provides an in-depth technical exploration of the Z-group, from the causality of its installation under Schotten-Baumann conditions to the nuanced mechanisms of its cleavage. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform their synthetic strategies.

Part 1: The Protection Mechanism — Installing the Z-Group

The installation of the Z-group onto the nucleophilic nitrogen of an amino acid is a classic example of nucleophilic acyl substitution. The most common reagent for this transformation is benzyl chloroformate (Cbz-Cl).[10] The reaction is typically performed under Schotten-Baumann conditions , which utilize a biphasic system of an organic solvent and an aqueous base.[11][12][13]

The causality behind these conditions is twofold:

-

Neutralization: The reaction between the amine and benzyl chloroformate liberates one equivalent of hydrochloric acid (HCl).[5] The aqueous base (e.g., sodium carbonate or sodium hydroxide) neutralizes this acid, preventing it from protonating the unreacted starting amine.[13] A protonated amine is no longer nucleophilic and would halt the reaction.

-

Maintaining Nucleophilicity: By maintaining a sufficiently high pH (typically 8-10), the amino acid's amino group remains in its free, unprotonated state, ensuring it is available to act as a nucleophile.[8][11]

The mechanism proceeds as follows: The nucleophilic nitrogen of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable N-Cbz protected amino acid.[5][12]

Figure 1: Workflow for Z-group protection of an amino acid.

Part 2: Stability and Orthogonality

A protecting group's utility is defined as much by what it resists as by how it is removed. The Z-group exhibits remarkable stability, making it a cornerstone of orthogonal protection strategies in complex syntheses.[3][5] Orthogonality refers to the ability to remove one class of protecting groups in the presence of others by employing different, non-interfering chemical mechanisms.[6][14]

The Z-group is notably stable under the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the moderately acidic conditions used for cleaving the tert-butyloxycarbonyl (Boc) group.[5][15] This allows for sophisticated synthetic routes where, for example, Fmoc is used for temporary N-terminal protection during solid-phase peptide synthesis (SPPS), while Z-groups protect amino acid side chains (like the ε-amino group of lysine) until a final, global deprotection step.[1]

Table 1: Stability Profile of the Z-Protecting Group

| Condition Category | Specific Reagents | Z-Group Stability | Notes |

|---|---|---|---|

| Strong Acids | HBr in Acetic Acid, HF | Labile | Cleavage occurs via acidolysis (SN2 mechanism).[9] |

| Moderate Acids | Trifluoroacetic Acid (TFA) | Generally Stable | Stable under typical conditions for Boc-group removal.[15][16] |

| Bases | Piperidine, NaOH (aq.) | Stable | Orthogonal to Fmoc-group removal conditions.[1][5] |

| Nucleophiles | Hydrazine, Thiols | Stable | Generally resistant to nucleophilic attack. |

| Reductive Cleavage | H₂, Pd/C | Labile | The primary and mildest method for deprotection.[9] |

| Dissolving Metals | Na in liquid NH₃ | Labile | Effective but harsh conditions; less common now.[9] |

Part 3: The Deprotection Mechanisms — Cleaving the Z-Group

The selective removal of the Z-group is critical for advancing the peptide synthesis. The choice of deprotection method is dictated by the presence of other sensitive functional groups within the peptide.[17][18]

Catalytic Hydrogenolysis

This is the most common, mildest, and cleanest method for Z-group cleavage.[17][19] The reaction involves treating the Z-protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[18]

Mechanism: The process is a hydrogenolysis, which refers to the cleavage of a chemical bond by hydrogen.

-

Adsorption: The Z-protected peptide adsorbs onto the surface of the palladium catalyst.

-

Bond Cleavage: The benzyl C-O bond is reductively cleaved by hydrogen.[18]

-

Intermediate Formation: This cleavage generates toluene and an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free, deprotected amine.[5]

The only byproducts are toluene and carbon dioxide, which are volatile and easily removed, simplifying purification.[19]

Figure 2: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

A significant practical consideration is catalyst poisoning . The palladium catalyst is highly sensitive to deactivation by sulfur-containing compounds, such as the side chains of methionine or cysteine, or impurities from previous synthetic steps.[19][20][21] In such cases, alternative deprotection methods must be employed.[20]

Acidolysis with HBr in Acetic Acid

For substrates that are incompatible with hydrogenation (e.g., those containing double bonds or sulfur), acid-mediated cleavage is a powerful alternative.[17][22] The most common reagent system is a solution of hydrogen bromide (HBr) in glacial acetic acid.[8]

Mechanism: This reaction proceeds via an SN2 pathway.

-

Protonation: The ether oxygen of the benzyloxy group is protonated by the strong acid, making it a better leaving group.

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the benzylic carbon.

-

Bond Cleavage: The C-O bond is cleaved, releasing benzyl bromide and the carbamic acid intermediate.

-

Decarboxylation: As with hydrogenolysis, the carbamic acid rapidly decomposes to the free amine (as its HBr salt) and carbon dioxide.

Figure 3: Mechanism of Z-group deprotection via acidolysis with HBr.

This method is robust but harsh. The strong acidic conditions can cleave other acid-labile groups (like Boc) and are not suitable for sensitive peptides.

Part 4: Experimental Protocol & Practical Insights

Trustworthy protocols are self-validating systems. The following procedure for catalytic hydrogenolysis is a standard, field-proven method for Z-group deprotection.

Protocol: Deprotection of Z-Ala-Phe-OMe via Catalytic Hydrogenolysis

Objective: To selectively remove the N-terminal Z-group from a dipeptide methyl ester.

Materials & Equipment:

-

Z-Ala-Phe-OMe (1.0 equivalent)

-

Palladium on Carbon (10% Pd/C, 5-10 mol % Pd)[17]

-

Methanol (MeOH), HPLC grade

-

Hydrogen (H₂) gas cylinder or balloon

-

Round-bottom flask with stir bar

-

Hydrogenation apparatus or three-way stopcock with H₂ balloon

-

Filtration apparatus (e.g., Büchner funnel with Celite® or syringe filter)

-

Rotary evaporator

-

TLC plates and appropriate developing solvent system (e.g., 10% MeOH in CH₂Cl₂)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Z-protected peptide (1.0 equiv) in a suitable solvent like methanol (approx. 10-20 mL per mmol of substrate) in a round-bottom flask.[18]

-

Inerting: Purge the flask with an inert gas (N₂ or Argon) to remove air.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol %) to the solution under the inert atmosphere.[17] Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and then backfill with hydrogen. Repeat this vacuum-hydrogen cycle three times to ensure the atmosphere is fully replaced with hydrogen.[17]

-

Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (typically 1 atm from a balloon is sufficient).[18][19]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17][23] The disappearance of the UV-active starting material and the appearance of a new, lower Rf spot (which can be visualized with ninhydrin stain) indicates the formation of the free amine. The reaction is typically complete within 2-16 hours.

-

Filtration: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[18] Rinse the pad with a small amount of methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude deprotected dipeptide, H-Ala-Phe-OMe. The product can be used directly in the next step or purified further if necessary.

Field-Proven Insights:

-

Slow Reactions: If the reaction is sluggish, it may be due to poor catalyst quality, insufficient hydrogen pressure, or catalyst poisoning.[19][20] Using a fresh batch of catalyst, increasing hydrogen pressure (e.g., to 50 psi in a Parr shaker), or improving agitation can often resolve the issue.[20][23]

-

Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[20] Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, preventing this coordination and accelerating the reaction.[23]

Conclusion

The benzyloxycarbonyl group, the original cornerstone of rational peptide synthesis, remains a highly relevant and versatile tool for the modern chemist.[6][9] Its robust stability profile provides excellent orthogonality with other common protecting groups like Boc and Fmoc, while its susceptibility to cleavage by distinct mechanisms—primarily mild hydrogenolysis and strong acidolysis—offers critical flexibility in synthetic design. A thorough, mechanistic understanding of how to introduce and, more importantly, how to cleave the Z-group is essential for any scientist engaged in the synthesis of peptides and other complex nitrogen-containing molecules. This knowledge enables the rational design of protection strategies, the troubleshooting of challenging reactions, and ultimately, the successful construction of target molecules.

References

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism. YouTube.

- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.

- Chandrasekhar, D., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. ResearchGate.

- Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot.

- Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube.

- Mide-pharma. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- ResearchGate. (2020, March 9). How does sulfur in thiazole poison Pd catalyst?.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- Wikipedia. (n.d.). Protecting group.

- Scientific Update. (2023, February 22). To Deprotect and Serve.

- Thieme. (n.d.). 2 Protection of Functional Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Wikipedia. (n.d.). Peptide synthesis.

- Reddit. (2018, October 20). Protecting groups in organic synthesis?!.

- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- ResearchGate. (2022, November 24). Why does my CBz-deprotection not work?.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. biosynth.com [biosynth.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Schotten-Baumann Reaction [organic-chemistry.org]

- 14. Protective Groups [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. reddit.com [reddit.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of the tert-Butyl (OtBu) Protecting Group in Glutamic Acid Chemistry for Peptide Synthesis and Drug Development

An In-Depth Technical Guide

Abstract

In the precise world of chemical synthesis, particularly in the development of peptide-based therapeutics, the success of a multi-step synthesis hinges on the strategic use of protecting groups. Glutamic acid, with its reactive side-chain carboxyl group, presents a fundamental challenge that must be addressed to prevent unwanted side reactions and ensure the fidelity of the final product. The tert-butyl (OtBu) ester has emerged as a cornerstone protecting group for the γ-carboxyl moiety of glutamic acid. This guide provides an in-depth analysis of the OtBu group, detailing its chemical properties, the mechanisms of its application and removal, its critical role in orthogonal synthesis strategies like Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and practical, field-proven protocols for its use.

The Fundamental Challenge: Why Protection is Non-Negotiable

Glutamic acid is an acidic amino acid characterized by two carboxylic acid groups: the α-carboxyl group, which participates in peptide bond formation, and the γ-carboxyl group on its side chain. During peptide synthesis, the nucleophilic nature of the side-chain carboxylate can interfere with the intended coupling reaction, leading to side products such as chain branching or undesired ester formation.[1] To ensure the regioselective formation of the peptide backbone, this side-chain carboxyl group must be rendered chemically inert, or "protected," for the duration of the synthesis.[2]

The ideal protecting group must meet several stringent criteria:

-

It must be easy to install in high yield.

-

It must be robust and stable to the conditions required for subsequent reactions (e.g., peptide coupling and Nα-deprotection).

-

It must be removable ("cleavable") in high yield under conditions that do not affect other parts of the peptide.[2]

The tert-butyl ester fulfills these requirements with exceptional efficacy, making it one of the most widely used protecting groups for glutamic acid in modern synthesis.[3]

Chemical Profile of the tert-Butyl (OtBu) Group

The OtBu group is a tert-butyl ester formed with the side-chain carboxyl of glutamic acid. Its utility is derived from a unique combination of steric and electronic properties.

-

Steric Hindrance: The bulky nature of the tert-butyl group effectively shields the ester carbonyl from nucleophilic attack, rendering it stable to a wide array of reagents, most notably the basic conditions used for Fmoc group removal (e.g., piperidine).[4][5]

-

Acid Lability: The stability of the tertiary tert-butyl carbocation that forms upon protonation makes the ester highly susceptible to cleavage under strong acidic conditions, such as with trifluoroacetic acid (TFA).[5] This specific lability is the key to its strategic deployment.

This dual nature of being base-stable and acid-labile is the foundation of its orthogonality within the most common peptide synthesis strategy.[6]

Mechanism of Action: Protection and Deprotection

Protection: Installation of the OtBu Group

The formation of the tert-butyl ester is typically achieved via an acid-catalyzed reaction between the carboxylic acid and a source of the tert-butyl cation, such as isobutylene or tert-butanol.[4] The reaction proceeds through the protonation of isobutylene to form the stable tertiary carbocation, which is then trapped by the nucleophilic carboxyl group of glutamic acid.

Caption: Acid-catalyzed esterification of the glutamic acid side chain.

Deprotection: Acid-Mediated Cleavage

The removal of the OtBu group is a cornerstone of the final step in many peptide syntheses. It is achieved by treatment with a strong acid, most commonly neat trifluoroacetic acid (TFA) or a TFA-based cocktail.[1] The mechanism is initiated by the protonation of the ester's carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond to release the carboxylic acid and the highly stable tert-butyl carbocation.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

A Technical Guide to the Application of Z-Glu(OtBu)-OH·DCHA in Solution-Phase Peptide Synthesis

Abstract

Solution-phase peptide synthesis (SPPS), while a classical methodology, remains indispensable for the large-scale production of peptides and for synthetic routes where solid-phase techniques are suboptimal.[1] The strategic selection of protected amino acid building blocks is paramount to the success of any synthetic campaign. This guide provides an in-depth technical exploration of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt (Z-Glu(OtBu)-OH·DCHA), a cornerstone reagent for incorporating glutamic acid residues. We will dissect its molecular architecture, provide validated, step-by-step protocols for its use—from the prerequisite conversion to its free acid form to coupling and subsequent orthogonal deprotection—and explain the chemical rationale behind each procedural choice. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for efficient and controlled peptide synthesis in solution.

The Molecular Architecture and Strategic Advantage of Z-Glu(OtBu)-OH·DCHA

The efficacy of Z-Glu(OtBu)-OH·DCHA in peptide synthesis is derived from the deliberate and synergistic design of its three core components: the Z-group for N-α protection, the OtBu group for side-chain protection, and the dicyclohexylamine (DCHA) counter-ion for enhanced stability and handling.

-

N-α-Benzyloxycarbonyl (Z or Cbz) Group : Introduced by Bergmann and Zervas in 1932, the Z-group is a foundational protecting group in peptide chemistry.[2] It provides robust protection of the alpha-amino terminus against unwanted side reactions during peptide bond formation.[3] A key strategic advantage is its stability to the acidic conditions used to remove the OtBu group, while being selectively removable under neutral conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[4][5] This establishes a critical orthogonality with the side-chain protection.

-

γ-tert-Butyl (OtBu) Ester : The glutamic acid side-chain carboxyl group is masked as a tert-butyl ester.[6] This bulky group effectively prevents the side chain from participating in the coupling reaction, which would otherwise lead to branched peptide impurities.[6] The OtBu ester is stable to the catalytic hydrogenation conditions used to cleave the Z-group but is readily removed by moderate acidolysis, typically with trifluoroacetic acid (TFA).[4][7] This differential lability is the cornerstone of the orthogonal protection scheme.[8]

-

Dicyclohexylamine (DCHA) Salt : The free acid form of Z-Glu(OtBu)-OH can be difficult to handle and store long-term. The formation of a salt with the bulky organic base dicyclohexylamine results in a stable, crystalline solid with improved handling properties and shelf-life.[9] However, this necessitates a critical preliminary step to liberate the free carboxylic acid before it can be activated for peptide coupling.[9]

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylamine salt | [10] |

| Synonyms | Cbz-Glu(OtBu)-OH·DCHA, Z-Glu(OtBu)-OH DCHA | [10] |

| CAS Number | 34897-61-5 | [10] |

| Molecular Formula | C₂₈H₄₄N₂O₆ | [10] |

| Molecular Weight | 504.66 g/mol | [10] |

| Appearance | White to off-white crystalline powder | N/A |

The Strategic Workflow: From Salt to Peptide Bond

The successful incorporation of the Z-Glu(OtBu) moiety into a growing peptide chain is a multi-step process that demands careful execution. The following protocols are designed to be self-validating, with clear explanations for each critical step.

Workflow Overview Diagram

Caption: Workflow for the liberation, activation, and coupling of Z-Glu(OtBu)-OH·DCHA.

Protocol 1: Liberation of the Free Acid from the DCHA Salt

Causality: The dicyclohexylamine cation must be removed to liberate the free carboxylic acid. The carboxylate salt is unreactive towards coupling reagents; only the free acid can be activated for amide bond formation. This is achieved by an acid wash, which protonates the carboxylate and extracts the basic DCHA into the aqueous phase as its salt.[9]

Methodology:

-

Dissolution: Dissolve the Z-Glu(OtBu)-OH·DCHA salt (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Acidic Extraction: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄).[9] The cold temperature minimizes any potential acid-labile side reactions.

-

Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Z-Glu(OtBu)-OH as a free acid, which should be used promptly in the next step.

Protocol 2: Peptide Coupling via Carbodiimide Activation

Causality: Peptide bond formation is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of the incoming amino acid.[11] Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[12] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps this intermediate to form an HOBt-active ester, which minimizes the risk of racemization and reduces the formation of the N-acylurea byproduct.[13]

Methodology:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve the Z-Glu(OtBu)-OH free acid (1.05 equivalents, from Protocol 1) and HOBt (1.1 equivalents) in an anhydrous solvent like dimethylformamide (DMF) or DCM.

-

In a separate flask, dissolve the C-terminally protected amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 equivalent) in anhydrous DMF.

-

-

Amine Neutralization: Cool the amino acid ester solution to 0°C in an ice bath. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.[14] Stir for 15-20 minutes at 0°C.

-

Activation and Coupling:

-

Add the solution of Z-Glu(OtBu)-OH and HOBt to the free amine solution.

-

Add a solution of DCC (1.1 equivalents) in DMF/DCM to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

-

Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[4]

-

Work-up and Purification:

-

Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Dilute the filtrate with a larger volume of ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl (to remove unreacted amine and base), water, saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.[4][14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the product by flash column chromatography on silica gel if necessary.[4]

-

The Orthogonal Deprotection Strategy

Once the Z-Glu(OtBu) residue is incorporated, the true synthetic utility of its orthogonal protecting groups can be realized. The chemist can selectively unmask either the N-terminus for further chain elongation or the side-chain for cyclization or conjugation.

Orthogonal Deprotection Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 12. m.youtube.com [m.youtube.com]

- 13. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Historical Perspective on the Use of Z-Protected Amino Acids: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise, stepwise assembly of amino acids into peptides is a foundational technique in biochemistry, pharmacology, and materials science. This capability, however, hinges on the strategic use of protecting groups to prevent unwanted side reactions. This in-depth guide provides a historical and technical perspective on the benzyloxycarbonyl (Z or Cbz) group, the first truly effective α-amino protecting group. Its introduction by Max Bergmann and Leonidas Zervas in 1932 revolutionized peptide synthesis, transforming it from an art of uncontrolled polymerization into a reproducible science.[1][2] We will explore the chemical principles underlying the Z-group's utility, provide detailed experimental protocols for its application and removal, and offer a comparative analysis with modern protecting groups to situate its enduring relevance in contemporary synthetic strategies.

The Dawn of Controlled Peptide Synthesis: The Bergmann-Zervas Breakthrough

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[1] The bifunctional nature of amino acids, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), led to uncontrolled polymerization when activation of the carboxyl group was attempted.[1] This resulted in complex, uncharacterizable mixtures rather than the desired, specific peptide sequence.

The landscape of chemical synthesis was irrevocably changed with the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][3] Their innovation was to temporarily "mask" the reactive amino group of an amino acid, rendering it significantly less nucleophilic.[1] This allowed for the selective activation of the carboxyl group and its subsequent reaction with the unprotected amino group of another amino acid, forming a peptide bond in a controlled, stepwise manner. This seminal work, often referred to as the Bergmann-Zervas synthesis, established the fundamental principles of protecting group strategy in peptide chemistry and remained the standard for two decades.[2]

The success of the Z-group is rooted in a combination of key characteristics:

-

Robust Stability: Z-protected amino acids are stable to a wide range of reaction conditions, including basic and mildly acidic media, which provides flexibility in subsequent synthetic steps.[1][4]

-

Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under alkaline conditions.[5]

-

Facilitated Crystallization: The introduction of the Z-group often makes the resulting protected amino acid easier to crystallize, simplifying purification.[6]

-

Suppression of Racemization: The use of the Z-group helps to prevent the racemization of chiral amino acids during the activation of the carboxyl group.[2][6]

-

Versatile Removal: The Z-group can be removed under relatively mild conditions that are orthogonal to many other protecting groups, most notably through catalytic hydrogenolysis.[2][7]

The Chemistry of the Z-Group: Protection and Deprotection

The utility of the Z-group lies in the precise and efficient chemical transformations for its introduction and removal.

Protection of the α-Amino Group

The most common method for introducing the Z-group is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5][8] The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Caption: Workflow for the protection of an amino acid with the Z-group.

Experimental Protocol: Z-Protection of Glycine

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1][8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Note: The pH during the reaction is crucial; it is typically maintained between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.[5]

Deprotection of the Z-Group

The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.

This is the preferred method for Z-group deprotection as it proceeds under neutral conditions and at room temperature. The Z-protected amino acid is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[9] The reaction yields the free amine, toluene, and carbon dioxide.

Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.

Experimental Protocol: Hydrogenolytic Deprotection of a Z-Protected Amino Acid

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.

The Z-group can also be cleaved under harsh acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[2][6] This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible, for example, in the presence of sulfur-containing amino acids that can poison the catalyst.

Other reagents that can be used for Z-group removal include sodium in liquid ammonia and transfer hydrogenation.[6][10]

The Z-Group in the Modern Era of Peptide Synthesis: A Comparative Perspective

While the advent of solid-phase peptide synthesis (SPPS) has led to the widespread adoption of the acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, the Z-group retains its significance, particularly in solution-phase synthesis and for side-chain protection.[2][11][12]

| Characteristic | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd), Strong Acid (e.g., HBr/AcOH)[13] | Moderate to Strong Acid (e.g., TFA)[13] | Base (e.g., 20% piperidine in DMF)[13] |

| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis[13] | Solid-Phase and Solution-Phase Synthesis[13] | Primarily Solid-Phase Peptide Synthesis (SPPS)[13] |

| Key Advantages | Stable to a wide range of conditions; mild deprotection via hydrogenolysis; useful for side-chain protection in Boc and Fmoc strategies.[11][14] | Well-established in SPPS; robust. | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions.[13] |

| Key Disadvantages | Hydrogenolysis is incompatible with sulfur-containing residues; harsh acidic deprotection conditions.[13] | Deprotection generates a tert-butyl cation that can lead to side reactions; requires strong acid for final cleavage.[11][13] | Potential for diketopiperazine formation at the dipeptide stage.[13] |

The orthogonality of the Z-group to both Boc and Fmoc chemistries makes it a valuable tool for the protection of side-chain functional groups, such as the ε-amino group of lysine or the γ-carboxyl group of glutamic acid.[11][12] This allows for selective deprotection and modification of the side chain while the α-amino group remains protected.

Conclusion: The Enduring Legacy of the Z-Group

The introduction of the benzyloxycarbonyl group by Bergmann and Zervas was a watershed moment in the history of chemistry. It provided the first practical and reliable method for the controlled synthesis of peptides, laying the groundwork for the development of modern peptide chemistry.[1][2] While newer protecting groups have become dominant in specific applications like automated solid-phase synthesis, the Z-group's robustness, ease of use in solution-phase, and its utility in orthogonal protection schemes ensure its continued relevance in the toolbox of the synthetic chemist. A thorough understanding of its historical context and chemical properties remains essential for researchers, scientists, and drug development professionals engaged in the art and science of peptide synthesis.

References

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. URL

- Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis - Benchchem. URL

- First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Deriv

- Peptide synthesis - Wikipedia. URL

- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. URL

- Protecting Groups in Peptide Synthesis: A Detailed Guide. URL

- Synthesise the CBZ derivative of glycine from glycine and benzyl chloroform

- Amino Acid Deriv

- Cbz-Protected Amino Groups - Organic Chemistry Portal. URL

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem. URL

- Protecting Groups for Amines: Carbam

- Amino Acid-Protecting Groups - ResearchG

- Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchG

- Introduction to Peptide Synthesis - PMC - NIH. URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: Deconstructing the Workhorse of Peptide Synthesis

An In-depth Technical Guide to Z-Glu(OtBu) DCHA: Structure, Application, and Protocols

In the precise and intricate world of peptide synthesis, success is dictated by the strategic control of reactivity. The ability to selectively form amide bonds in a predetermined sequence requires the temporary masking of reactive functional groups. N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester dicyclohexylammonium salt, commonly abbreviated as Z-Glu(OtBu)-OH·DCHA, stands as a quintessential example of a well-designed amino acid building block. It is engineered for stability, ease of handling, and strategic flexibility in the assembly of complex peptides.

This guide provides an in-depth analysis of Z-Glu(OtBu)-OH·DCHA, breaking down its constituent parts to reveal the chemical logic behind its design. We will explore the synergistic roles of the Z and OtBu protecting groups, the practical advantages conferred by the dicyclohexylamine (DCHA) salt formation, and provide validated, step-by-step protocols for its application in synthetic workflows.

The Anatomy of Z-Glu(OtBu) DCHA: A Trifecta of Functionality

The utility of this compound arises from the specific roles played by its three key components: the N-terminal protector (Z), the side-chain protector (OtBu), and the stabilizing counter-ion (DCHA).[1] Understanding each part is crucial to leveraging the molecule's full potential.

The N-α-Protecting Group: Benzyloxycarbonyl (Z)

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of peptide chemistry.[2][3] It masks the α-amino group of glutamic acid, preventing it from participating in unwanted polymerization or side reactions during the activation and coupling of the α-carboxyl group.[2][4]

-

Stability: The Z-group is robust and stable under the mildly acidic and basic conditions used in many synthetic steps.[2]

-

Cleavage: Its primary advantage lies in its clean and selective removal via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[5][6] This cleavage condition is orthogonal to many other protecting groups, particularly acid-labile ones.

The γ-Side Chain-Protecting Group: tert-Butyl (OtBu) Ester

Glutamic acid's side chain contains a carboxylic acid that is more reactive than the backbone amide bonds being formed. The tert-butyl ester (OtBu) effectively shields this γ-carboxyl group.[7]

-

Stability: The steric bulk of the tert-butyl group provides excellent stability against a wide range of reagents, including nucleophiles and bases.[8]

-

Cleavage: The OtBu group is highly sensitive to strong acidic conditions and is typically removed with reagents like trifluoroacetic acid (TFA).[5][9] This acid-catalyzed cleavage is a key feature of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8][10]

The Counter-ion: Dicyclohexylamine (DCHA)

While the protected amino acid Z-Glu(OtBu)-OH is the reactive species, it is often a non-crystalline oil, making it difficult to purify, weigh, and store. Formation of the dicyclohexylammonium (DCHA) salt addresses these practical challenges.[11][12] Dicyclohexylamine (HN(C₆H₁₁)) is a secondary amine that acts as an organic base.[13]

-

Enhanced Crystallinity & Stability: The ionic interaction between the acidic carboxyl group of Z-Glu(OtBu)-OH and the basic DCHA often results in a stable, crystalline solid.[11][14] This simplifies handling, improves shelf-life, and ensures higher purity.[12]

-

Liberation: Before use in a coupling reaction, the DCHA salt must be cleaved to regenerate the free carboxylic acid. This is a straightforward process, typically achieved by an acidic workup.[12]

Diagram 1: Molecular Assembly of Z-Glu(OtBu) DCHA

The following diagram illustrates the individual components and their formation of the dicyclohexylammonium salt.

Caption: Formation of the Z-Glu(OtBu) DCHA salt from its constituent acid and base.

The Principle of Orthogonality: A Strategic Advantage

The core value of Z-Glu(OtBu)-OH in complex synthesis lies in the orthogonal nature of its protecting groups.[9][15] Orthogonality means that each protecting group can be removed under specific conditions that do not affect the other.

-

Z-Group Removal: Catalytic hydrogenolysis leaves the acid-labile OtBu group untouched.

-

OtBu-Group Removal: Strong acid (TFA) leaves the hydrogenation-labile Z-group untouched.

This allows the synthetic chemist to selectively unmask either the N-terminus for chain elongation or the side-chain for modification (e.g., cyclization, conjugation) without disturbing the other protected site.

Table 1: Physicochemical Properties and Deprotection Conditions

| Property | Z-Glu(OtBu) DCHA | Z-Group (Benzyloxycarbonyl) | OtBu-Group (tert-Butyl) |

| Molecular Formula | C₂₉H₄₆N₂O₆ | C₈H₇O₂ (group) | C₄H₉ (group) |

| Molecular Weight | 518.7 g/mol [1][16] | 135.13 g/mol (group) | 57.11 g/mol (group) |

| Appearance | White crystalline powder[16][17] | - | - |

| Primary Function | Stable, solid form of protected Glu | N-α-amino group protection[2][9] | γ-carboxyl group protection[7][9] |

| Cleavage Reagents | Aqueous acid (e.g., H₃PO₄, KHSO₄)[12] | H₂/Pd-C, HBr/AcOH[5][6] | Trifluoroacetic Acid (TFA), HCl[5][8] |

| Cleavage Conditions | Mildly acidic, aqueous/organic biphasic | Catalytic Hydrogenation | Strong Acidolysis |

| Stable To | Storage, handling | Acidolysis, mild base | Hydrogenolysis, mild base |

Experimental Protocols

As a senior application scientist, it is understood that theoretical knowledge must be paired with robust, reproducible methodologies. The following protocols are presented as self-validating systems, incorporating monitoring steps to ensure reaction completion and purity.

Protocol 1: Liberation of Z-Glu(OtBu)-OH Free Acid from DCHA Salt

Causality: Before the carboxylic acid can be activated for peptide coupling, it must be liberated from its ionic bond with DCHA. This is achieved by suspending the salt in an organic solvent and washing with an aqueous acid. The acid protonates the DCHA, forming a water-soluble salt that partitions into the aqueous phase, leaving the desired free acid in the organic layer.[12] Phosphoric acid is preferred over HCl, as dicyclohexylammonium chloride is sparingly soluble and can complicate purification.[12]

Methodology:

-

Suspension: Suspend the Z-Glu(OtBu)-OH·DCHA salt (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 5-10 volumes).

-

Acidification: Transfer the suspension to a separatory funnel. Add 10% aqueous phosphoric acid (approx. 5 volumes) and shake vigorously. The solid should dissolve, forming two clear layers.[12]

-

Phase Separation: Allow the layers to separate. Drain the lower aqueous phase.

-

Washing: Wash the organic phase sequentially with:

-

10% aqueous phosphoric acid (1 x 2 volumes)

-

Water (2 x 3 volumes)

-

Saturated aqueous NaCl (brine) (1 x 2 volumes)

-

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting product, Z-Glu(OtBu)-OH, is typically a clear, viscous oil.

-

Validation: Confirm the removal of DCHA by TLC or ¹H NMR spectroscopy.

Protocol 2: Selective Deprotection of the OtBu Group (Acidolysis)

Causality: The tert-butyl ester is cleaved via an acid-catalyzed mechanism that proceeds through a stable tert-butyl cation intermediate. Scavengers like triisopropylsilane (TIS) or water are crucial to quench this reactive cation, preventing it from causing side reactions (e.g., re-alkylation of sensitive residues like Trp or Met).[5][9]

Methodology:

-

Dissolution: Dissolve the Z-Glu(OtBu)-containing peptide (1.0 eq) in dichloromethane (DCM).

-

Cleavage Cocktail: Add a pre-mixed cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[9]

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC or HPLC to ensure complete cleavage and minimize side products like pyroglutamate formation.[5]

-

Work-up: Remove the TFA and DCM under reduced pressure (co-evaporation with toluene can help remove final traces of TFA).

-

Purification: Precipitate the crude product by adding cold diethyl ether. The resulting Z-Glu-containing peptide can be further purified by silica gel chromatography or recrystallization.

Protocol 3: Selective Deprotection of the Z Group (Catalytic Hydrogenolysis)

Causality: The Z group's benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds on the surface of a palladium catalyst, where hydrogen gas reduces the benzyl group to toluene and the carbamic acid intermediate spontaneously decarboxylates to release the free amine.[3]

Methodology:

-

Dissolution: Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[9]

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution.[5]

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (repeat 3 times) to create an inert H₂ atmosphere.[9]

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected H-Glu(OtBu)-containing peptide.

Diagram 2: Synthetic Workflow and Deprotection Pathways

This diagram outlines the strategic choices available after liberating the free acid from its DCHA salt.

Caption: Strategic workflow from the stable DCHA salt to selective deprotection.

Conclusion and Outlook

Z-Glu(OtBu)-OH·DCHA is more than just a protected amino acid; it is a testament to the principles of rational chemical design for complex molecular synthesis. The combination of two orthogonal protecting groups provides strategic depth, while the DCHA salt form addresses the practical needs for stability and handling in the laboratory. By understanding the distinct function of each component and mastering the protocols for its use and deprotection, researchers, scientists, and drug development professionals can confidently and efficiently incorporate glutamic acid into peptide structures, paving the way for new therapeutics and advanced biomaterials.

References

- Benchchem. (n.d.). Navigating the Deprotection of Z-Glu(OtBu)-ONp: A Technical Guide to Minimizing Side Products.

- Benchchem. (n.d.). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Z-Glu(OtBu)-ONp in Complex Peptide Synthesis.

- Benchchem. (n.d.). Advancing Peptide Synthesis with Protected Amino Acid Derivatives.

- PubChem. (n.d.). Z-Glu(otbu)-OH dcha.

- Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.

- Bachem. (2021). Why are certain amino acid derivatives sold as salts?.

- ChemicalBook. (n.d.). Z-GLU-OTBU DCHA synthesis.

- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.

- Benchchem. (n.d.). The Crucial Role of the Carbobenzyloxy Group in the Synthesis of Z-LYS-SBZL: An In-depth Technical Guide.